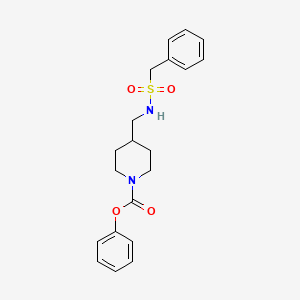

Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound. It is a type of phenylpiperidine, which are compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Applications De Recherche Scientifique

1. Medicinal Chemistry Applications

Beta(3) Adrenergic Receptor Agonists

Novel sulfonamide compounds, including those structurally related to Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate, have been evaluated for their activity on human beta(3)-adrenergic receptors. Such compounds show potential as full agonists at the beta(3) receptor, with selectivity over beta(1)- and beta(2)-adrenergic receptors (Hu et al., 2001).

Inhibitors of Membrane-Bound Phospholipase A2

Certain substituted benzenesulfonamides, structurally akin to this compound, have been synthesized and assessed as inhibitors of membrane-bound phospholipase A2. These compounds have shown significant efficacy in reducing myocardial infarction size in animal models (Oinuma et al., 1991).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds have potential as inhibitors and have been analyzed through molecular docking with human proteins (Khalid et al., 2014).

2. Biochemistry Applications

- Enzymatic Metabolism Studies: The oxidative metabolism of compounds structurally related to this compound has been studied, particularly in the context of novel antidepressants. These studies involve assessing the involvement of cytochrome P450 and other enzymes in drug metabolism (Hvenegaard et al., 2012).

3. Materials Science Applications

- Post-Polymerization Modification: this compound derivatives have been used as initiators for the ring-opening polymerization of certain polymers, demonstrating applications in materials science. This approach facilitates the creation of polymers with reactive termini suitable for bioconjugation (Borova et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is a flammable liquid (Category 2), and it has acute toxicity when swallowed (Category 4), inhaled (Category 3), or in contact with skin (Category 3). It also causes severe skin burns and eye damage (Category 1B), and poses a short-term (acute) aquatic hazard (Category 3) .

Propriétés

IUPAC Name |

phenyl 4-[(benzylsulfonylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c23-20(26-19-9-5-2-6-10-19)22-13-11-17(12-14-22)15-21-27(24,25)16-18-7-3-1-4-8-18/h1-10,17,21H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMCSSLXEAIJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456086.png)

![4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2456087.png)

![6-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2456088.png)

![3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2456089.png)

![ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate](/img/structure/B2456092.png)

![N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2456096.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid](/img/structure/B2456097.png)

![3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2456098.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2456102.png)